1-(2,4,5-Trichlorobenzenesulfonyl)piperidine-4-carboxamide

Description

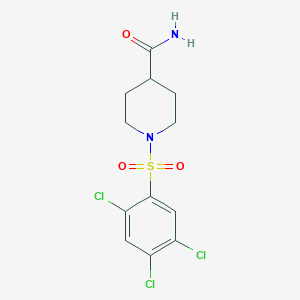

1-(2,4,5-Trichlorobenzenesulfonyl)piperidine-4-carboxamide is a sulfonamide-containing piperidine derivative characterized by a trichlorinated benzenesulfonyl group attached to a piperidine ring with a carboxamide substituent at the 4-position. Its synthesis likely involves sulfonylation of piperidine-4-carboxamide with 2,4,5-trichlorobenzenesulfonyl chloride, though procedural details are absent in the reviewed materials.

Properties

IUPAC Name |

1-(2,4,5-trichlorophenyl)sulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl3N2O3S/c13-8-5-10(15)11(6-9(8)14)21(19,20)17-3-1-7(2-4-17)12(16)18/h5-7H,1-4H2,(H2,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKIMATKYJVYXJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)S(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4,5-Trichlorobenzenesulfonyl)piperidine-4-carboxamide typically involves the reaction of 2,4,5-trichlorobenzenesulfonyl chloride with piperidine-4-carboxamide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1-(2,4,5-Trichlorobenzenesulfonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.

Oxidation and Reduction: The piperidine ring can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.

Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.

Major Products Formed

Substitution: Formation of substituted piperidine derivatives.

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of reduced piperidine derivatives.

Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

1-(2,4,5-Trichlorobenzenesulfonyl)piperidine-4-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4,5-Trichlorobenzenesulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The piperidine ring can interact with various receptors or ion channels, modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s core structure—piperidine-4-carboxamide—is shared with several analogues documented in the evidence. Key comparisons include:

2.1 Piperidine-4-carboxamide Derivatives with Sulfonyl Groups

(R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide ():

- Structural Differences : Features a naphthalene-ethyl group and fluorobenzyl substituent instead of trichlorobenzenesulfonyl.

- Functional Relevance : Reported as a SARS-CoV-2 inhibitor with improved binding affinity due to aromatic interactions .

- Molecular Weight : ~460 g/mol (estimated), compared to ~403 g/mol for the target compound (estimated based on formula).

- 3-Amino-4-(1,1-difluoropropyl)-6-[4-(methylsulfonyl)-1-piperidinyl]thieno[2,3-b]pyridine-2-carboxamide (): Structural Differences: Incorporates a thienopyridine ring and methylsulfonyl group, enhancing π-π stacking and solubility. Functional Relevance: Investigated for kinase inhibition (hypothetical application inferred from structural class) .

2.2 Piperidine-Carboxylic Acid Derivatives

Physicochemical and Electronic Properties

- Trichlorobenzenesulfonyl Group : The electron-withdrawing nature of this group likely increases the compound’s stability and resistance to nucleophilic attack compared to methylsulfonyl or unsubstituted benzenesulfonyl analogues (e.g., ) .

- Carboxamide vs.

Theoretical and Computational Insights

For example, trichlorinated aromatic systems may exhibit reduced ring conjugation compared to nitro-substituted analogues, impacting charge distribution and stability .

Data Tables

Table 1: Structural Comparison of Piperidine-4-carboxamide Analogues

Table 2: Electronic Effects of Substituents

Biological Activity

1-(2,4,5-Trichlorobenzenesulfonyl)piperidine-4-carboxamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a piperidine ring and a trichlorobenzenesulfonyl group, which may contribute to its pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes:

- A piperidine ring, which is known for its role in various biological activities.

- A trichlorobenzenesulfonyl moiety that enhances the compound's reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes, receptors, or ion channels. The sulfonamide group can facilitate binding to these targets, potentially leading to either inhibition or activation of their functions.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as an antagonist or agonist at certain receptor sites, influencing physiological responses.

Antimicrobial Activity

Sulfonamides are traditionally known for their antimicrobial properties. Studies indicate that compounds with similar structures exhibit significant antibacterial effects against a range of pathogens.

Anticancer Properties

Some derivatives have been evaluated for their antiproliferative activity against cancer cell lines. For instance, compounds structurally related to this compound have been tested for their ability to inhibit cancer cell growth in vitro.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | Breast Cancer | 15.2 | Apoptosis induction |

| Compound B | Colon Cancer | 10.5 | Cell cycle arrest |

Case Studies

- Study on Trichlorobenzene Derivatives : A study investigated the effects of trichlorobenzene derivatives on liver enzyme activity in rats. The results indicated that these compounds could modulate enzyme activities involved in detoxification processes, suggesting a potential role in metabolic regulation .

- Antiproliferative Activity Assessment : Research on sulfonamide-containing compounds showed significant antiproliferative effects against various cancer cell lines. The studies emphasized structure-activity relationships (SAR) that could inform the design of more potent derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.